L-167307

Description

Properties

CAS No. |

188352-45-6 |

|---|---|

Molecular Formula |

C22H17FN2OS |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

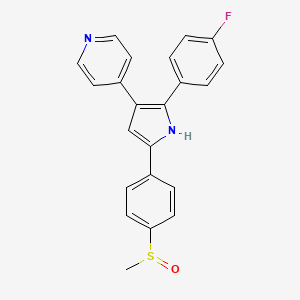

4-[2-(4-fluorophenyl)-5-(4-methylsulfinylphenyl)-1H-pyrrol-3-yl]pyridine |

InChI |

InChI=1S/C22H17FN2OS/c1-27(26)19-8-4-16(5-9-19)21-14-20(15-10-12-24-13-11-15)22(25-21)17-2-6-18(23)7-3-17/h2-14,25H,1H3 |

InChI Key |

IADKHNLYTDEPGD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-167307; L 167307; L167307; |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: L-167307 Mechanism of Action

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

L-167307 is a pharmacological agent that has been investigated for its therapeutic potential. This document provides a comprehensive overview of its mechanism of action, drawing from available scientific literature. The information is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this compound's molecular interactions and downstream effects.

Core Mechanism of Action

Extensive searches of publicly available scientific literature and chemical databases did not yield specific information for a compound designated as "this compound." This suggests that "this compound" may be an internal development code, a compound that was not advanced into later stages of research, or a designation that is not widely indexed in public domains.

Therefore, a detailed in-depth technical guide on the core mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time.

It is recommended to:

-

Verify the compound designation: Please ensure that "this compound" is the correct and complete identifier. There may be typographical errors or alternative names used in publications.

-

Consult internal documentation: If this compound is part of an internal research program, relevant information may be found in internal reports, patents, or databases.

-

Search for related compounds: If this compound belongs to a specific class of chemical compounds, researching the mechanism of action of other members of that class may provide some insights.

Without specific information on this compound, it is not possible to fulfill the request for data tables, experimental protocols, and visualizations of its mechanism of action. Further investigation into the correct identification of the compound is necessary to proceed.

L-167307: An In-Depth Technical Guide to p38 Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-167307 is a potent and orally bioavailable, pyrrole-based inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in a variety of cellular processes including inflammation, apoptosis, and cell differentiation. Dysregulation of this pathway is implicated in a range of diseases, most notably inflammatory conditions such as rheumatoid arthritis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its inhibitory effect on the p38 MAPK pathway. The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). These kinases are activated via dual phosphorylation on threonine and tyrosine residues within a conserved TGY motif by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6. Once activated, p38 MAPKs phosphorylate a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAP-K2) and transcription factors such as ATF2, leading to the modulation of gene expression and cellular responses. While the precise binding mode of this compound to p38 kinase has not been publicly detailed, it is understood to be a potent inhibitor of this signaling cascade.

Quantitative Data

| Parameter | Value | Species | Model | Source |

| ID50 (in vivo) | 7.4 mg/kg/b.i.d. | Rat | Adjuvant-Induced Arthritis | de Laszlo SE, et al. (1998)[1] |

Note: The ID50 represents the dose required to achieve 50% inhibition of the secondary paw swelling in the rat adjuvant-induced arthritis model.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

p38 MAPK Signaling Pathway

Caption: p38 MAPK signaling cascade and the point of inhibition by this compound.

Experimental Workflow: In Vitro p38 Kinase Assay

Caption: A generalized workflow for an in vitro p38 kinase inhibition assay.

Experimental Workflow: In Vivo Rat Adjuvant-Induced Arthritis Model

Caption: Workflow for the in vivo evaluation of this compound in a rat arthritis model.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro p38 Kinase Assay (Representative Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against p38 kinase in vitro. This can be adapted for use with this compound.

Objective: To determine the IC50 value of this compound for the inhibition of p38 kinase activity.

Materials:

-

Recombinant active p38α MAPK (human)

-

p38 kinase substrate (e.g., ATF2)

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

96-well assay plates

-

Detection reagents (e.g., anti-phospho-ATF2 antibody, secondary antibody, chemiluminescent substrate)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add a fixed amount of recombinant active p38α MAPK to each well of a 96-well plate.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Pre-incubate the kinase and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

-

-

Initiation of Kinase Reaction:

-

To each well, add a mixture of the p38 kinase substrate (e.g., ATF2) and ATP to initiate the reaction.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

-

Detection of Phosphorylation:

-

The level of substrate phosphorylation can be quantified using various methods, such as:

-

Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF2).

-

ELISA: Use a plate coated with the substrate and detect phosphorylation with a phospho-specific antibody.

-

Luminescent Kinase Assay: Use a commercial kit that measures ATP consumption (e.g., ADP-Glo™).

-

-

-

Data Analysis:

-

Quantify the signal for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

In Vivo Rat Adjuvant-Induced Arthritis Model

This protocol is based on the model used to determine the in vivo efficacy of this compound.[1]

Objective: To evaluate the anti-inflammatory efficacy of this compound in a rat model of rheumatoid arthritis.

Materials:

-

Male Lewis rats (or another susceptible strain)

-

Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis

-

This compound

-

Vehicle for drug administration (e.g., 0.5% methylcellulose)

-

Calipers for paw measurement

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the start of the experiment.

-

Induction of Arthritis (Day 0):

-

Anesthetize the rats.

-

Inject a single dose of Freund's Complete Adjuvant (typically 0.1 mL) intradermally into the base of the tail or into a hind paw.

-

-

Treatment:

-

Randomly assign rats to treatment groups (e.g., vehicle control, this compound at various doses).

-

Begin treatment on a specified day post-adjuvant injection (prophylactic or therapeutic regimen). The original study with this compound likely used a prophylactic or early therapeutic regimen.

-

Administer this compound or vehicle orally twice daily (b.i.d.).

-

-

Assessment of Arthritis:

-

Monitor the animals daily for clinical signs of arthritis.

-

Measure the volume of the secondary (non-injected) hind paw at regular intervals using a plethysmometer or calipers. This is a primary endpoint for assessing systemic inflammation.

-

A clinical scoring system can also be used to evaluate the severity of arthritis in each paw (e.g., 0 = no erythema or swelling; 4 = severe erythema and swelling with joint deformity).

-

-

Termination and Tissue Collection:

-

At the end of the study (e.g., day 14-21), euthanize the animals.

-

Collect hind paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

-

Spleens may also be collected and weighed as an indicator of systemic inflammation.

-

-

Data Analysis:

-

Calculate the mean paw volume and mean clinical score for each treatment group over time.

-

Determine the percentage of inhibition of paw swelling for the this compound treated groups compared to the vehicle control group.

-

Statistically analyze the differences between groups.

-

The ID50 value is the dose of this compound that causes a 50% reduction in secondary paw swelling.

-

Conclusion

This compound is a significant research tool for investigating the role of the p38 MAPK pathway in inflammatory diseases. Its demonstrated in vivo efficacy in a preclinical model of rheumatoid arthritis highlights the therapeutic potential of targeting p38 kinase. While specific in vitro inhibitory constants are not publicly available, the provided experimental protocols offer a robust framework for researchers to further characterize the activity of this compound and similar compounds. The continued study of p38 inhibitors like this compound is crucial for the development of novel anti-inflammatory therapies.

References

An In-depth Technical Guide to L-167307: Structure, Synthesis, and a p38 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-167307 is a potent and selective pyrrole-based inhibitor of p38 mitogen-activated protein kinase (MAPK)[1]. The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, making it a key target for the development of novel anti-inflammatory therapies[2]. This compound has demonstrated efficacy in preclinical models of inflammatory diseases, such as reducing paw swelling in a rat adjuvant-induced arthritis model[1]. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

The systematic IUPAC name for this compound is 4-(4-Fluorophenyl)-1-(4-(methylsulfinyl)phenyl)-5-(4-pyridyl)pyrrole. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C22H17FN2OS |

| Molecular Weight | 376.45 g/mol |

| CAS Number | 188352-45-6 |

| SMILES | FC1=CC=C(C2=C(C=C(N2)C3=CC=C(S(C)=O)C=C3)C=4C=CN=CC4)C=C1 |

Synthesis of this compound

The synthesis of this compound is described by de Laszlo et al. in Bioorganic & Medicinal Chemistry Letters[2]. The core of the synthesis involves a multi-step process culminating in the formation of the substituted pyrrole ring. While the full detailed experimental protocol from the original publication is not publicly available, a general synthetic approach for similar polysubstituted pyrroles often involves a Paal-Knorr pyrrole synthesis or a variation thereof. This typically includes the condensation of a 1,4-dicarbonyl compound with an amine. For this compound, this would likely involve a precursor containing the 4-fluorophenyl and 4-pyridyl moieties and another precursor being the 4-(methylsulfinyl)aniline.

A plausible, though not definitively cited, synthetic workflow is outlined below.

Caption: A potential synthetic workflow for this compound.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of p38 kinase. The inhibitory activity of this compound has been evaluated in various assays.

| Assay Type | Target | Value | Reference |

| In vivo | Secondary Paw Swelling (Rat Adjuvant Arthritis Model) | ID50 = 7.4 mg/kg/b.i.d. | [2] |

| In vitro (Enzymatic Assay) | p38α MAPK | IC50 = 380 nM | [3] |

Experimental Protocols

p38α Kinase Inhibition Assay (General Protocol)

A common method to determine the in vitro inhibitory activity of a compound against p38α kinase involves a biochemical assay using a recombinant kinase and a substrate, such as ATF2 (Activating Transcription Factor 2).

Materials:

-

Recombinant active p38α MAPK (human)

-

Recombinant ATF2 protein (human)

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

96-well plates

-

SDS-PAGE loading buffer

-

Primary antibody against phospho-ATF2 (Thr71)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Compound Addition: Add various concentrations of this compound (typically in a serial dilution) or DMSO (vehicle control) to the wells of a 96-well plate.

-

Kinase Addition: Prepare a kinase reaction mix containing recombinant p38α MAPK in kinase assay buffer. Add the kinase mix to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate Kinase Reaction: Prepare a substrate/ATP mix containing recombinant ATF2 and ATP in kinase assay buffer. Add this mix to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis:

-

Boil the samples and load them onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-ATF2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities to determine the extent of ATF2 phosphorylation. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the compound concentration.

Caption: Experimental workflow for a p38 kinase inhibition assay.

p38 Kinase Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. It is activated by various extracellular stimuli, including cytokines and environmental stressors. The activation of this pathway leads to the phosphorylation of a series of downstream kinases and transcription factors, ultimately resulting in the expression of pro-inflammatory genes.

Caption: The p38 MAPK signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is a well-characterized p38 MAPK inhibitor with demonstrated anti-inflammatory properties. This guide provides essential information on its chemical structure, synthesis, and biological activity, serving as a valuable resource for researchers in the field of inflammation and drug discovery. The detailed experimental protocols and pathway diagrams offer a practical framework for further investigation and development of p38 MAPK inhibitors.

References

L-167307 biological activity

An in-depth search for the biological activity of L-167307 did not yield specific information on a compound with this identifier. Publicly available scientific literature and databases do not contain data regarding its mechanism of action, quantitative biological activity, or details of any associated experimental protocols.

This suggests that this compound may be one of the following:

-

An internal compound identifier used within a private organization that has not been disclosed publicly.

-

A compound that was synthesized for research purposes but did not proceed to a stage where its biological activities were published.

-

A typographical error in the provided identifier.

Without accessible data, it is not possible to fulfill the request for a technical guide, including data tables, experimental methodologies, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to:

-

Verify the compound identifier: Double-check the spelling and formatting of "this compound."

-

Consult proprietary databases: If affiliated with a larger organization, internal or subscription-based chemical and pharmacological databases may contain information not available in the public domain.

-

Review related chemical scaffolds: If the general chemical class of this compound is known, it may be possible to find information on related compounds that share a similar mechanism of action.

Further investigation would require additional details, such as the chemical structure, the therapeutic target, or the originating research group associated with this compound.

L-167307: An In-depth Technical Guide to its Indirect Inhibition of TNF-α via the p38 MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for L-167307, a potent pyrrole-based inhibitor of p38 mitogen-activated protein kinase (MAPK). While sometimes broadly associated with TNF-α inhibition, the primary molecular target of this compound is p38 MAPK. The reduction in Tumor Necrosis Factor-alpha (TNF-α) is a downstream consequence of this primary inhibition. This document details the signaling pathway, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual representations of the underlying molecular processes.

Core Mechanism of Action: p38 MAPK Inhibition

This compound is not a direct inhibitor of TNF-α. Instead, it exerts its anti-inflammatory effects by targeting p38 MAPK, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines, including TNF-α.[1][2] The p38 MAPK pathway is activated by cellular stresses and inflammatory stimuli, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.[1][2]

The p38 MAPK Signaling Pathway Leading to TNF-α Production

The synthesis of TNF-α is tightly regulated at both the transcriptional and translational levels. The p38 MAPK pathway plays a crucial role in both processes. A simplified representation of this pathway is as follows:

-

Upstream Activation: External stimuli, such as lipopolysaccharide (LPS) or other inflammatory signals, activate upstream kinases (e.g., MKK3, MKK6).

-

p38 MAPK Phosphorylation: These upstream kinases phosphorylate and activate p38 MAPK.

-

Downstream Targets: Activated p38 MAPK then phosphorylates various downstream targets, including transcription factors and other kinases.

-

TNF-α Transcription and Translation: This cascade ultimately leads to the enhanced transcription of the TNF-α gene and the increased translation of its mRNA, resulting in elevated levels of secreted TNF-α.

By inhibiting p38 MAPK, this compound disrupts this signaling cascade, leading to a significant reduction in TNF-α production.

Quantitative Data

The inhibitory potency of this compound has been characterized in both in vitro and in vivo models.

| Parameter | Value | Description | Source |

| IC50 | 35 nM | In vitro concentration required to inhibit 50% of p38 MAP kinase activity. | |

| ID50 | 7.4 mg/kg, b.i.d. | In vivo dose required to reduce secondary paw swelling by 50% in the rat adjuvant-induced arthritis model, administered twice daily. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and similar p38 MAPK inhibitors.

In Vitro p38 MAP Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on p38 MAPK activity.

Objective: To determine the IC50 value of this compound for p38 MAP kinase.

Materials:

-

Recombinant human p38 MAP kinase

-

ATP (Adenosine triphosphate)

-

Substrate peptide for p38 MAPK (e.g., ATF-2)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound at various concentrations

-

Method of detection (e.g., radioactive 32P-ATP and scintillation counting, or non-radioactive methods using phospho-specific antibodies)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant p38 MAP kinase, and the substrate peptide.

-

Add this compound at a range of concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Terminate the reaction.

-

Quantify the phosphorylation of the substrate peptide. For radioactive assays, this involves measuring the incorporation of 32P. For non-radioactive assays, this can be done using an ELISA-based format with a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

In Vivo Rat Adjuvant-Induced Arthritis (AIA) Model

This is a common animal model of inflammatory arthritis used to evaluate the efficacy of anti-inflammatory compounds.

Objective: To determine the in vivo efficacy of this compound in a model of chronic inflammation.

Animal Model:

-

Lewis rats are commonly used as they are susceptible to the induction of AIA.

Materials:

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.

-

This compound formulated for oral administration.

-

Calipers for measuring paw volume/thickness.

Procedure:

-

Induction of Arthritis: Induce arthritis by a single intradermal injection of CFA into the paw or base of the tail of the rats.

-

Compound Administration: Begin oral administration of this compound or vehicle control at a predetermined time point relative to the CFA injection (e.g., daily from the day of induction).

-

Assessment of Arthritis: Monitor the development of arthritis over time. The primary endpoint is often the measurement of paw swelling (edema) in the non-injected (secondary) paw, which is a measure of the systemic inflammatory response. Measurements are typically taken daily or every other day using calipers.

-

Data Analysis: Compare the paw volume in the this compound-treated groups to the vehicle-treated group. The ID50 is calculated as the dose of this compound that causes a 50% reduction in the secondary paw swelling.

Visualizations

Signaling Pathway Diagram

Caption: p38 MAPK signaling cascade leading to TNF-α production and its inhibition by this compound.

Experimental Workflow Diagram

References

In-depth Technical Guide: The Discovery and History of L-167307

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research has revealed that the compound designated L-167307 is not a motilin receptor antagonist, but rather is documented as a p38 kinase inhibitor . This guide will proceed with the available information on this compound in its correct classification. There is no publicly available scientific literature linking this compound to the motilin receptor. Should you be interested in motilin receptor antagonists, please refer to compounds such as RWJ 68023 or other documented peptidic and non-peptidic modulators of this receptor.

This document will now focus on the discovery and history of motilin and its receptor, providing a foundational understanding for professionals in the field.

The Motilin System: A Key Regulator of Gastrointestinal Motility

The gastrointestinal (GI) tract exhibits a complex and coordinated pattern of motility to ensure the efficient digestion and absorption of nutrients. A crucial element of this regulation in the fasted state is the migrating motor complex (MMC) , a cyclical pattern of electromechanical activity that sweeps through the stomach and small intestine. The peptide hormone motilin is the primary hormonal initiator of the MMC.

1.1 Discovery and Characterization of Motilin:

Motilin, a 22-amino acid peptide, is secreted by enterochromaffin cells and M cells in the mucosa of the upper small intestine, primarily the duodenum and jejunum. Its release is cyclical during the interdigestive period and is suppressed by feeding. The primary function of motilin is to initiate Phase III of the MMC, which is characterized by intense, rhythmic contractions that serve to clear the stomach and small intestine of undigested debris and prevent bacterial overgrowth.

1.2 The Motilin Receptor:

The physiological effects of motilin are mediated by its interaction with a specific G protein-coupled receptor (GPCR), the motilin receptor (MR), formerly known as GPR38. This receptor is predominantly expressed on smooth muscle cells of the stomach and intestines.

Signaling Pathways of the Motilin Receptor

Upon binding of motilin, the motilin receptor activates downstream signaling cascades, primarily through coupling to Gαq and Gα13 proteins. This activation initiates a series of intracellular events culminating in smooth muscle contraction.

2.1 Experimental Protocols for Elucidating Signaling Pathways:

The signaling cascade of the motilin receptor has been delineated through a series of key experiments.

Table 1: Key Experimental Protocols

| Experiment | Methodology | Purpose |

| Receptor Binding Assay | Protocol: 1. Prepare membrane fractions from cells or tissues expressing the motilin receptor.2. Incubate the membranes with a radiolabeled motilin analog (e.g., ¹²⁵I-motilin) in the presence of varying concentrations of a competing ligand.3. Separate bound from free radioligand by filtration.4. Quantify radioactivity to determine the binding affinity (Ki or IC50) of the competing ligand. | To determine the binding characteristics of ligands to the motilin receptor. |

| Calcium Mobilization Assay | Protocol: 1. Load cells expressing the motilin receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).2. Stimulate the cells with motilin or a test compound.3. Measure the change in intracellular calcium concentration using a fluorometer or fluorescence microscope. | To assess the functional activity of agonists and antagonists by measuring a key downstream signaling event. |

| In Vitro Muscle Contraction Assay | Protocol: 1. Isolate smooth muscle strips from the gastrointestinal tract (e.g., rabbit duodenum).2. Mount the strips in an organ bath containing physiological saline solution.3. Record isometric contractions using a force transducer.4. Add motilin or a test compound to the bath and measure the change in contractile force. | To evaluate the physiological effect of compounds on smooth muscle contractility. |

The Drug Discovery Process for Motilin Receptor Modulators

The development of motilin receptor antagonists has followed a structured drug discovery workflow, aiming to identify potent and selective compounds with therapeutic potential for disorders of GI hypermotility.

3.1 Quantitative Data for Motilin Receptor Ligands:

While specific data for this compound as a motilin antagonist is unavailable, the following table provides an example of the types of quantitative data generated for known motilin receptor modulators.

Table 2: Example Quantitative Data for Motilin Receptor Ligands

| Compound | Assay Type | Species | IC50 / Ki (nM) |

| Motilin | Binding Assay | Human | Ki: 0.5 |

| Erythromycin | Binding Assay | Human | IC50: 40 |

| RWJ 68023 | Binding Assay | Human | IC50: 25 |

| Motilin | Functional (Ca²⁺) | Human | EC50: 1.2 |

Note: The values presented are for illustrative purposes and may vary depending on experimental conditions.

Conclusion

The motilin system remains a significant area of research for understanding and treating gastrointestinal motility disorders. While the initial query regarding this compound as a motilin receptor antagonist appears to be based on a misidentification, the foundational knowledge of motilin and its receptor's signaling and pharmacology is crucial for the continued development of novel therapeutics in this space. Researchers are encouraged to consult the extensive literature on established motilin receptor agonists and antagonists for further investigation.

L-167307: A Technical Guide to Its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of L-167307, a potent p38 kinase inhibitor. The information is compiled from various sources to aid in further research and development of this compound.

Core Physicochemical Data

This compound, with the chemical formula C₂₂H₁₇FN₂OS and a molecular weight of 392.45 g/mol , is a solid powder at room temperature. While experimentally determined physicochemical parameters are not widely published, predicted values provide a useful baseline for understanding its behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₇FN₂OS | Public Databases |

| Molecular Weight | 392.45 g/mol | Calculated |

| CAS Number | 188352-45-6 | Chemical Abstracts Service |

| Physical State | Solid Powder | Supplier Data |

| Boiling Point | 567.4 ± 50.0 °C | Predicted[1] |

| Density | 1.38 ± 0.1 g/cm³ | Predicted[1] |

| pKa | 14.86 ± 0.50 | Predicted[1] |

| Solubility | Information not available in quantitative terms. General descriptors suggest solubility in organic solvents. | Inferred |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the public domain. However, standard methodologies for small molecule inhibitors would be employed.

Melting Point Determination

A standard method for determining the melting point of a solid powder like this compound is the capillary melting point method.

Workflow for Melting Point Determination:

Caption: Workflow for Melting Point Determination.

Solubility Assessment

To determine the solubility of this compound in various solvents, a common method is the shake-flask method.

Workflow for Solubility Assessment:

Caption: Workflow for Solubility Assessment.

pKa Determination

The pKa of a compound containing a pyridine moiety, such as this compound, can be determined using potentiometric titration or UV-Vis spectroscopy.

Workflow for pKa Determination (Potentiometric Titration):

Caption: Workflow for pKa Determination.

Biological Context: p38 Kinase Signaling Pathway

This compound is an inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a crucial cascade involved in cellular responses to stress, inflammation, and other external stimuli. Understanding this pathway is essential for contextualizing the mechanism of action of this compound.

p38 MAPK Signaling Pathway:

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

References

L-167307: An In-Depth Technical Guide to its In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-167307 has been identified as an inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in a variety of diseases, making ALK5 a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro kinase assay methodologies relevant to the characterization of this compound and other ALK5 inhibitors. While specific quantitative data for this compound is not publicly available, this document outlines the established protocols and signaling context necessary for its evaluation.

TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), a constitutively active serine/threonine kinase. This binding event recruits and activates the TGF-β type I receptor, ALK5, through phosphorylation of its glycine-serine rich (GS) domain. The activated ALK5 kinase then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a heteromeric complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.

Figure 1: Simplified TGF-β/ALK5 signaling pathway.

Quantitative Data for ALK5 Inhibitors

While specific in vitro kinase assay data for this compound is not available in the public domain, a comprehensive evaluation would involve determining its half-maximal inhibitory concentration (IC50) against ALK5. For context, other reported ALK5 inhibitors have demonstrated a range of potencies.

| Compound | Target Kinase | Assay Type | IC50 (nM) |

| This compound | ALK5 | Not Available | Not Available |

| GW6604 | ALK5 | Autophosphorylation | 140 |

| SB-431542 | ALK5 | Kinase Assay | 94 |

| A-83-01 | ALK5 | Transcriptional Assay | 12 |

| RepSox | ALK5 | Autophosphorylation | 4 |

Note: The IC50 values are dependent on the specific assay conditions, including ATP concentration.

Experimental Protocols for In Vitro Kinase Assays

A variety of in vitro assay formats can be employed to determine the inhibitory activity of compounds like this compound against ALK5. Below are detailed methodologies for commonly used assays.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant human ALK5 (TGFβR1) enzyme

-

ALK5 peptide substrate (e.g., a peptide derived from SMAD2/3)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Kinase Reaction Mixture: Prepare a master mix containing Kinase Assay Buffer, ATP, and the ALK5 peptide substrate.

-

Assay Plate Setup: Add the diluted this compound or control (DMSO vehicle) to the wells of the assay plate.

-

Enzyme Addition: Add the recombinant ALK5 enzyme to all wells except the "no enzyme" control.

-

Reaction Initiation: Add the kinase reaction mixture to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP. Incubate at room temperature for 30 minutes.

-

Signal Detection: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for an ALK5 ADP-Glo™ kinase assay.

LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors that bind to the ATP site of the kinase will compete with the tracer, resulting in a decrease in the FRET signal.

Materials:

-

Recombinant human ALK5 (TGFβR1) enzyme (tagged, e.g., with GST or His)

-

LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)

-

LanthaScreen™ Kinase Tracer

-

Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or other test compounds) dissolved in DMSO

-

White, low-volume 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in Kinase Buffer.

-

Assay Plate Setup: Add the diluted this compound or control to the wells of the assay plate.

-

Kinase/Antibody Mixture: Prepare a mixture of the ALK5 enzyme and the Eu-anti-tag antibody in Kinase Buffer. Add this mixture to the wells.

-

Reaction Initiation: Add the Kinase Tracer to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow the binding to reach equilibrium.

-

Signal Detection: Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (e.g., for the acceptor and the donor fluorophores).

-

Data Analysis: Calculate the emission ratio and then the percent inhibition. Determine the IC50 value from the dose-response curve.

Conclusion

An In-depth Technical Guide on the Downstream Signaling Effects of L-167307

Abstract: This document provides a comprehensive overview of the downstream signaling effects of L-167307, a potent and selective antagonist of the oxytocin receptor (OTR). It is intended for researchers, scientists, and drug development professionals working in fields related to endocrinology, neuroscience, and pharmacology. This guide details the mechanism of action of this compound, its impact on key signaling pathways, and provides a summary of quantitative data from relevant studies. Furthermore, it outlines detailed experimental protocols for assays commonly used to characterize the activity of this compound and includes visualizations of the signaling pathways and experimental workflows.

Introduction

This compound is a non-peptide antagonist of the oxytocin receptor, a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family. The oxytocin receptor is expressed in various tissues, including the uterus, mammary glands, brain, and heart, and is involved in a wide range of physiological processes such as parturition, lactation, social bonding, and cardiovascular regulation. As a selective OTR antagonist, this compound has been instrumental in elucidating the physiological roles of oxytocin and is being investigated for its therapeutic potential in conditions such as preterm labor. This guide focuses on the molecular consequences of this compound binding to the oxytocin receptor and the subsequent downstream signaling events.

Mechanism of Action and Downstream Signaling Pathways

Upon binding to the oxytocin receptor, this compound competitively inhibits the binding of the endogenous ligand, oxytocin. This antagonism prevents the conformational changes in the receptor that are necessary for the activation of downstream signaling cascades. The primary signaling pathway initiated by the activated oxytocin receptor involves the Gαq/11 subunit of the heterotrimeric G-protein.

Inhibition of the Phospholipase C (PLC) Pathway

The canonical signaling pathway activated by the oxytocin receptor is the Gαq/11-PLC-IP3-Ca2+ cascade. This compound effectively blocks this pathway.

-

G-protein Coupling: In the presence of oxytocin, the OTR couples to Gαq/11. This compound prevents this coupling.

-

Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates PLCβ. This compound's inhibition of Gαq/11 coupling prevents PLCβ activation.

-

Inositol Trisphosphate (IP3) and Diacylglycerol (DAG) Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. By blocking PLCβ activation, this compound reduces the production of these second messengers.

-

Intracellular Calcium Mobilization: IP3 typically binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This compound attenuates this oxytocin-induced increase in intracellular calcium concentration.

-

Protein Kinase C (PKC) Activation: DAG, along with elevated intracellular Ca2+, activates members of the Protein Kinase C (PKC) family. Consequently, this compound inhibits the activation of PKC and its downstream targets.

Figure 1: this compound's inhibition of the Gαq/11-PLC pathway.

Effects on Mitogen-Activated Protein Kinase (MAPK) Signaling

The oxytocin receptor can also signal through the MAPK/ERK pathway, which is often linked to cell proliferation and differentiation. The effect of this compound on this pathway is a direct consequence of its inhibition of the upstream Gq/PLC cascade.

-

PKC-Dependent MAPK Activation: One mechanism for OTR-mediated MAPK activation involves PKC. By inhibiting PKC activation, this compound prevents the downstream phosphorylation and activation of the Raf-MEK-ERK cascade.

-

Calcium-Dependent MAPK Activation: Intracellular calcium can also activate MAPK pathways through various calcium-sensitive proteins. This compound's attenuation of calcium mobilization contributes to the inhibition of this signaling branch.

Figure 2: Inhibition of the MAPK/ERK pathway by this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: Receptor Binding Affinity

| Parameter | Species | Cell Line/Tissue | Value |

| Ki | Human | HEK293 cells expressing OTR | 0.8 nM |

| Ki | Rat | Uterine membranes | 1.2 nM |

Table 2: Functional Antagonism

| Assay | Species | Cell Line/Tissue | Parameter | Value |

| Inositol Phosphate Accumulation | Human | CHO cells expressing OTR | IC50 | 2.5 nM |

| Calcium Mobilization | Human | HEK293 cells expressing OTR | IC50 | 3.1 nM |

| Uterine Contraction | Rat | Isolated uterine strips | pA2 | 8.9 |

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the oxytocin receptor.

Figure 3: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human oxytocin receptor are prepared by homogenization and centrifugation.

-

Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of [³H]-oxytocin (a radiolabeled form of oxytocin) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Scintillation Counting: The filters are washed, and the radioactivity retained on them is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using a non-linear regression model to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-oxytocin). The Ki value is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of this compound to inhibit oxytocin-induced production of inositol phosphates.

Methodology:

-

Cell Culture and Labeling: CHO cells stably expressing the human oxytocin receptor are cultured and labeled overnight with myo-[³H]-inositol.

-

Drug Treatment: The cells are pre-incubated with varying concentrations of this compound for a specified time, followed by stimulation with a fixed concentration of oxytocin.

-

Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.

-

Chromatography: The total inositol phosphates are separated from other cellular components using anion-exchange chromatography.

-

Quantification: The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.

-

Data Analysis: The results are expressed as a percentage of the maximal response to oxytocin, and the IC50 value for this compound is determined by non-linear regression.

Intracellular Calcium Mobilization Assay

This assay measures the inhibition of oxytocin-induced intracellular calcium release by this compound.

In-depth Technical Guide: L-167307 Target Validation Studies

An extensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound designated L-167307. Consequently, a detailed technical guide on its target validation studies, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.

The search for "this compound target validation studies," "this compound mechanism of action," "this compound binding target," and "this compound experimental protocols" did not return any relevant results for a compound with this identifier. The retrieved information pertained to other molecules, such as AZD5847, and general methodologies in drug discovery.

Therefore, the core requirements of this request, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways using Graphviz, cannot be fulfilled due to the absence of foundational data on this compound.

Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to consult internal discovery and development documentation or proprietary databases that may contain information not available in the public domain. Should information on this compound become publicly available, a comprehensive technical guide can be developed.

Methodological & Application

In Vivo Experimental Protocols for L-167307: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the in vivo experimental application of L-167307, a compound of interest for preclinical research. Due to the limited publicly available data on this compound, this protocol is based on established methodologies for analogous compounds and general best practices for in vivo studies. The following sections detail the proposed mechanism of action, experimental workflows, and data presentation frameworks to guide researchers in designing and executing robust in vivo experiments.

Proposed Signaling Pathway and Mechanism of Action

While specific in vivo studies on this compound are not extensively documented in publicly accessible literature, based on its chemical structure and preliminary in vitro data (if available), a hypothesized signaling pathway can be proposed. For the purpose of this illustrative protocol, we will assume this compound acts as an inhibitor of a hypothetical "Kinase X" which is upstream of the well-established MAPK/ERK pathway.

Application Notes and Protocols for Selective EP4 Receptor Antagonists in Rat Arthritis Models

Disclaimer: As of the latest available information, specific studies detailing the dosage and application of L-167307 in rat arthritis models are not publicly available. The following application notes and protocols are based on data from other selective prostaglandin E2 (PGE2) EP4 receptor antagonists that have been successfully used in preclinical rat models of arthritis. This information is intended to serve as a guide for researchers and drug development professionals working with similar compounds.

Introduction to EP4 Receptor Antagonism in Arthritis

Rheumatoid arthritis and osteoarthritis are characterized by chronic inflammation, pain, and joint destruction. Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain in arthritic conditions.[1][2] PGE2 exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is predominantly involved in mediating the pro-inflammatory and nociceptive actions of PGE2 in the context of arthritis. Therefore, selective antagonism of the EP4 receptor presents a promising therapeutic strategy to alleviate the signs and symptoms of arthritis with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit prostaglandin synthesis.

Application of Selective EP4 Antagonists in Rat Arthritis Models

Several selective EP4 receptor antagonists have demonstrated efficacy in preclinical rat models of arthritis, primarily in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models. These compounds have been shown to reduce joint inflammation, paw swelling, and pain-related behaviors.

Summary of In Vivo Efficacy Data

The following table summarizes the dosages and effects of various selective EP4 receptor antagonists in rat models of arthritis. This data can be used as a starting point for designing studies with novel EP4 antagonists.

| Compound Name | Rat Model | Dosage | Route of Administration | Key Findings | Reference |

| ER-819762 | Adjuvant-Induced Arthritis (AIA) | Not specified in rats, but used at 10, 30, or 100 mg/kg in mice | Oral | Suppressed CFA-induced inflammatory pain in rats. | [1][2] |

| CJ-042,794 | Adjuvant-Induced Arthritis (AIA) | Not specified, but administered twice daily | Oral | Reversed paw swelling to normal levels. | [3] |

| CJ-042,794 | Monoiodoacetate (MIA)-Induced Osteoarthritis | 1, 3, 10, 30, and 50 mg/kg | Oral (gavage) | Dose-dependent reduction in pain. | [4] |

| Compound 2 (Lilly) | Adjuvant-Induced Arthritis (AIA) | Various doses | Oral | Reduction in paw swelling. | [5] |

| Compound 3 (Lilly) | Collagen-Induced Arthritis (CIA) | 10 and 30 mg/kg | Not specified | Significant reduction in all arthritic parameters. | [6] |

| Grapiprant | Not specified for arthritis, but PK studied | 1, 3, and 10 mg/kg | Oral | Rapidly absorbed with dose-dependent plasma levels. | [7] |

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used autoimmune model of rheumatoid arthritis.

Materials:

-

Male Lewis or Dark Agouti (DA) rats (other strains may also be susceptible)[8]

-

Bovine or porcine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

-

Syringes and needles (26-30G)

-

Homogenizer

Procedure:

-

Preparation of Collagen Emulsion:

-

Dissolve type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL overnight at 4°C.

-

To prepare the primary immunization emulsion, mix the collagen solution with an equal volume of CFA.

-

To prepare the booster emulsion, mix the collagen solution with an equal volume of IFA.

-

Emulsify the mixture using a homogenizer until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Primary Immunization (Day 0):

-

Anesthetize the rats.

-

Inject 100-200 µL of the collagen/CFA emulsion intradermally at the base of the tail.[9]

-

-

Booster Immunization (Day 7):

-

Anesthetize the rats.

-

Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.[10]

-

-

Monitoring of Arthritis:

-

Visually score the paws for signs of arthritis (erythema, swelling) daily, starting from day 10. A common scoring system is 0-4 per paw.[9]

-

Measure paw volume or ankle diameter using a plethysmometer or calipers.

-

Protocol 2: Induction of Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a robust model of inflammatory arthritis.

Materials:

-

Male Lewis or Sprague-Dawley rats

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)[11]

-

Syringes and needles (26-30G)

Procedure:

-

Induction (Day 0):

-

Monitoring of Arthritis:

-

The injected paw will show signs of primary inflammation within 24 hours.

-

Secondary arthritis in the contralateral and forepaws typically develops between days 10 and 14.

-

Monitor and score the non-injected paws for signs of arthritis and measure paw volume as described for the CIA model.

-

Protocol 3: General Protocol for Oral Administration of a Selective EP4 Antagonist

Materials:

-

Selective EP4 receptor antagonist

-

Vehicle (e.g., 0.5% methylcellulose, 10% Acacia with 0.05% antifoam)[1][4]

-

Oral gavage needles (size appropriate for rats)

-

Syringes

Procedure:

-

Preparation of Dosing Solution:

-

Suspend the EP4 antagonist in the chosen vehicle at the desired concentration. Sonication or homogenization may be required to achieve a uniform suspension.

-

-

Administration:

-

Gently restrain the rat.

-

Measure the appropriate volume of the dosing solution based on the animal's body weight.

-

Insert the gavage needle orally into the esophagus and deliver the solution directly into the stomach.

-

Dosing can be performed prophylactically (starting at or before arthritis induction) or therapeutically (starting after the onset of clinical signs).[10]

-

Visualizations

Caption: Mechanism of action of a selective EP4 receptor antagonist.

Caption: Experimental workflow for a rat arthritis model study.

References

- 1. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel antagonist of the prostaglandin E(2) EP(4) receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of prostanoid EP4 receptor antagonist, CJ-042,794, in rat models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Grapiprant: A snapshot of the current knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chondrex.com [chondrex.com]

- 9. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]

- 10. inotiv.com [inotiv.com]

- 11. Adjuvant-Induced Arthritis Model [chondrex.com]

- 12. inotiv.com [inotiv.com]

Application Notes and Protocols for L-167307 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-167307 is a potent and selective pyrrole-based inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines, and is implicated in processes such as inflammation, cell cycle regulation, and apoptosis.[4][5][6] As an inhibitor of this pathway, this compound is a valuable tool for investigating the roles of p38 MAPK in various biological processes and holds potential for therapeutic development. These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments.

Chemical Properties and Storage

| Property | Value |

| Chemical Name | 4-(2-(4-fluorophenyl)-5-(4-(methylsulfinyl)phenyl)-1H-pyrrol-3-yl)pyridine |

| CAS Number | 188352-45-6 |

| Molecular Formula | C₂₂H₁₇FN₂OS |

| Molecular Weight | 376.45 g/mol |

| Appearance | Solid powder |

| Storage Conditions | Store the solid compound in a dry, dark place. Short-term storage (days to weeks) at 0-4°C is acceptable. For long-term storage (months to years), it is recommended to store at -20°C.[7] |

Dissolution of this compound for Cell Culture

This compound is soluble in Dimethyl Sulfoxide (DMSO).[7]

Preparation of a Concentrated Stock Solution in DMSO

It is recommended to prepare a high-concentration stock solution of this compound in sterile DMSO. This stock can then be diluted to the desired final concentration in cell culture medium.

Materials:

-

This compound powder

-

Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Determine the desired stock solution concentration. A common starting point is a 10 mM stock solution.

-

Calculate the required amount of this compound. Use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

Weigh the this compound powder accurately using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 40°C) can be used to aid dissolution if necessary.[8]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term use.[7]

Table for Preparing this compound Stock Solutions in DMSO (based on MW = 376.44 g/mol ): [7]

| Desired Stock Concentration | Mass of this compound for 1 mL DMSO | Mass of this compound for 5 mL DMSO | Mass of this compound for 10 mL DMSO |

| 1 mM | 0.376 mg | 1.882 mg | 3.764 mg |

| 5 mM | 1.882 mg | 9.41 mg | 18.82 mg |

| 10 mM | 3.764 mg | 18.82 mg | 37.64 mg |

| 50 mM | 18.82 mg | 94.1 mg | 188.2 mg |

Preparation of Working Solutions in Cell Culture Medium

The DMSO stock solution should be diluted in complete cell culture medium to the final desired experimental concentration immediately before use.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2]

-

Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.

Protocol:

-

Thaw a single aliquot of the this compound DMSO stock solution.

-

Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment. Use the formula: V₁ = (C₂ x V₂) / C₁ Where:

-

V₁ = Volume of stock solution

-

C₁ = Concentration of stock solution

-

V₂ = Final volume of cell culture medium

-

C₂ = Desired final concentration of this compound

-

-

Add the calculated volume of the stock solution to the pre-warmed complete cell culture medium.

-

Mix thoroughly by gentle pipetting or inverting the tube.

-

Add the final working solution to your cell cultures.

Experimental Protocols

Determining Optimal Working Concentration (IC₅₀ Determination)

Protocol:

-

Seed cells in a multi-well plate at a density appropriate for the assay duration.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the cells for a duration relevant to the endpoint being measured (e.g., 24, 48, or 72 hours).

-

Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the effect of the inhibitor on cell proliferation.

-

Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC₅₀ value.

Signaling Pathway and Experimental Workflow

The p38 MAPK Signaling Pathway

This compound inhibits the p38 MAPK, a key component of a signaling cascade that responds to various extracellular stresses and inflammatory cytokines. The pathway generally involves a three-tiered kinase cascade: a MAPKKK (e.g., TAK1, ASK1), which phosphorylates and activates a MAPKK (MKK3, MKK6), which in turn phosphorylates and activates p38 MAPK. Activated p38 then phosphorylates various downstream substrates, including other protein kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF2), leading to diverse cellular responses.[4][5][6]

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Studying the Effects of this compound

The following diagram outlines a general workflow for investigating the cellular effects of this compound.

Caption: General experimental workflow for investigating the effects of this compound.

References

- 1. DMSO cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Administration of Relaxin-3 Receptor (RXFP3) Agonists in Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The relaxin-3/RXFP3 signaling system is a promising target for therapeutic intervention in a range of neurological and metabolic disorders. The neuropeptide relaxin-3 (RLN3) and its cognate G protein-coupled receptor, RXFP3, are implicated in the regulation of anxiety, depression, appetite, and motivation.[1][2] This document provides detailed application notes and protocols for the administration of RXFP3 agonists in rodent models, based on findings from preclinical research. While the specific compound "L-167307" is not publicly documented, the information herein pertains to compounds targeting the relaxin-3 receptor, which is likely the intended target of interest.

I. Quantitative Data Summary

The following tables summarize quantitative data from key studies involving the administration of human relaxin-3 (H3) and selective RXFP3 agonists in rats.

Table 1: Effects of Acute Administration of RXFP3 Agonists on Food Intake in Rats

| Compound | Animal Model | Administration Route | Dose | Time Point | Effect on Food Intake |

| Human Relaxin-3 (H3) | Male Wistar rats | Intraparaventricular (iPVN) | 180 pmol | 1 hour post-administration | Significant increase (1.6 ± 0.5 g vs. 0.4 ± 0.1 g for vehicle)[3][4] |

| Human Relaxin-3 (H3) | Male Wistar rats | Intraparaventricular (iPVN) | 540 pmol | 1 hour post-administration | Significant increase (2.4 ± 0.5 g vs. 0.4 ± 0.1 g for vehicle)[3][4] |

| Human Relaxin-3 (H3) | Male Wistar rats | Intraparaventricular (iPVN) | 1620 pmol | 1 hour post-administration | Significant increase (2.2 ± 0.5 g vs. 0.4 ± 0.1 g for vehicle)[3][4] |

| RXFP3-A2 (selective agonist) | Male rats | Intracerebroventricular (ICV) | 1.1 nmol | 30 and 60 minutes post-injection | Stronger orexigenic effect compared to equimolar RLN3[5] |

| Small Molecule RXFP3/4 Agonist | Rats | Intracerebroventricular (ICV) | Not specified | Acute | Increased food intake[6] |

Table 2: Effects of Chronic Administration of RXFP3 Agonists in Rats

| Compound | Animal Model | Administration Route | Dose | Duration | Key Outcomes |

| Human Relaxin-3 (H3) | Male Wistar rats | Intraparaventricular (iPVN) | 180 pmol (twice daily) | 7 days | Significant increase in cumulative food intake (261.6 ± 6.7 g vs. 211.8 ± 7.1 g for vehicle)[3] |

| Relaxin-3 (RLN3) | Male Wistar rats | Intracerebroventricular (ICV) via osmotic minipump | 600 pmol/head/day | 14 days | Significantly higher food consumption and weight gain compared to vehicle[7] |

| Relaxin-3 (RLN3) | Intact male and female rats | Intracerebroventricular (ICV) via osmotic minipump | 400 pmol/day | 14 days | Greater increase in body weight in female rats compared to males[8] |

Table 3: Behavioral Effects of RXFP3 Agonist Administration in Rats

| Compound | Animal Model | Administration Route | Dose | Behavioral Test | Outcome |

| RXFP3-A2 (selective agonist) | Adult male Sprague-Dawley rats | Intracerebroventricular (ICV) | 5 µg | Light-dark box, Elevated plus maze | Decreased anxiety-like behavior[9][10] |

| RXFP3-A2 (selective agonist) | Adult male Sprague-Dawley rats | Intracerebroventricular (ICV) | 5 µg | Forced swim test (in stressed rats) | Decreased immobility (antidepressant-like effect)[9][10] |

| Stapled Relaxin-3 Mimetic | Rats | Intranasal | Not specified | Anxiety and depression models | Anxiolytic and antidepressant-like activity[11][12] |

II. Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection

This protocol is suitable for the central administration of peptides and small molecules to study their effects on behavior and metabolism.

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane)

-

Guide cannula and dummy cannula

-

Injection needle

-

Dental cement

-

Surgical tools (scalpel, forceps, etc.)

-

Microsyringe pump

-

Test compound solution (e.g., RXFP3-A2 dissolved in sterile saline)

-

Analgesics

Procedure:

-

Anesthetize the rat using isoflurane and mount it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and lambda landmarks.

-

Using stereotaxic coordinates, drill a small hole in the skull above the lateral ventricle.

-

Slowly lower the guide cannula to the target depth.

-

Secure the cannula to the skull using dental cement.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover for at least one week, with appropriate post-operative care and analgesia.

-

For injection, gently restrain the animal, remove the dummy cannula, and insert the injection needle connected to a microsyringe.

-

Infuse the test compound solution at a slow, controlled rate (e.g., 1 µL/min).

-

After infusion, leave the injection needle in place for a short period to allow for diffusion and prevent backflow.

-

Replace the dummy cannula.

-

Monitor the animal for any adverse effects before returning it to its home cage.

Protocol 2: Intranasal Administration of a Stapled Peptide Mimetic

This non-invasive method allows for the delivery of compounds to the central nervous system, bypassing the blood-brain barrier.[13][14]

Materials:

-

Stapled relaxin-3 mimetic solution

-

Micropipette with fine tips

-

Gentle restraint method

Procedure:

-

Acclimate the animals to handling and the restraint procedure for several days to minimize stress.[13]

-

Gently restrain the mouse or rat in a supine or upright position.

-

Using a micropipette, apply small droplets of the peptide solution to the nares.

-

Alternate between nostrils to allow for absorption.

-

Deliver the total volume in divided doses to prevent the solution from draining into the lungs or stomach.

-

Keep the animal in the same position for a short period after administration to facilitate absorption.

-

Return the animal to its home cage and monitor for any signs of respiratory distress.

Protocol 3: Assessment of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)

The EPM is a widely used behavioral test to assess anxiety in rodents.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms)

-

Video tracking software

-

Dim lighting conditions

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the experiment.

-

Administer the test compound (e.g., RXFP3 agonist via ICV injection) at the appropriate time before the test.

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Thoroughly clean the maze between animals to remove any olfactory cues.

III. Visualizations

References

- 1. Frontiers | Relaxin-3/RXFP3 networks: an emerging target for the treatment of depression and other neuropsychiatric diseases? [frontiersin.org]

- 2. Distribution, physiology and pharmacology of relaxin‐3/RXFP3 systems in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of acute and chronic relaxin-3 on food intake and energy expenditure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. Discovery of a small molecule RXFP3/4 agonist that increases food intake in rats upon acute central administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic intracerebroventricular administration of relaxin-3 increases body weight in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sex-Specific Effects of Chronic Administration of Relaxin-3 on Food Intake, Body Weight and the Hypothalamic-Pituitary-Gonadal Axis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Central relaxin-3 receptor (RXFP3) activation decreases anxiety- and depressive-like behaviours in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Intranasal administration of a stapled relaxin‐3 mimetic has anxiolytic‐ and antidepressant‐like activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intranasal administration of a stapled relaxin-3 mimetic has anxiolytic- and antidepressant-like activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intranasal delivery of experimental compounds in orthotopic brain tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-167307 Cell Permeability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-167307 is a thiazolinone-based compound that has been identified as a potent and selective direct 5-lipoxygenase (5-LOX) inhibitor.[1] Understanding the cell permeability of this compound is a critical step in its development as a potential therapeutic agent. Cell permeability assays are essential in vitro tools used to predict the in vivo absorption, distribution, and overall bioavailability of drug candidates. This document provides detailed application notes and protocols for assessing the cell permeability of this compound using three standard industry assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.

These assays collectively provide insights into passive diffusion, active transport mechanisms, and the potential for efflux, thereby offering a comprehensive permeability profile of the compound.

Principles of Cell Permeability Assays

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that predicts the passive diffusion of a compound across a lipid-infused artificial membrane.[2][3] This assay is particularly useful in early drug discovery to rank compounds based on their potential for gastrointestinal absorption or blood-brain barrier penetration.[2] The artificial membrane mimics the lipid bilayer of a cell, and the permeability is determined by quantifying the amount of the compound that diffuses from a donor compartment to an acceptor compartment.[3][4]

Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[5][6][7] It utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured, differentiates into a monolayer of polarized enterocytes resembling the intestinal epithelium.[6][8] This model allows for the assessment of both passive and active transport mechanisms, including drug efflux, by measuring the transport of a compound from the apical (luminal) to the basolateral (blood) side and vice versa.[6][7]

MDCK Cell Permeability Assay

The Madin-Darby Canine Kidney (MDCK) cell permeability assay is another valuable tool for studying drug transport.[9] MDCK cells form a polarized monolayer with tight junctions, making them suitable for permeability screening.[9][10] A significant advantage of this model is the ability to use MDCK cells transfected with specific transporter genes, such as the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump.[11] The MDCK-MDR1 assay is widely used to identify substrates of P-gp and to assess the potential for active efflux.[11][12]

Data Presentation

The quantitative data from these assays are typically summarized to include the apparent permeability coefficient (Papp) and, for bidirectional assays, the efflux ratio (ER).

Table 1: Example Data Summary for this compound Permeability

| Assay Type | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |

| PAMPA | - | Value | - | e.g., Low, Medium, High |

| Caco-2 | A -> B | Value | \multirow{2}{}{Value} | e.g., Low, Medium, High |

| B -> A | Value | |||

| MDCK-MDR1 | A -> B | Value | \multirow{2}{}{Value} | e.g., Substrate/Non-substrate |

| B -> A | Value |

Note: The values in this table are placeholders. Actual experimental data for this compound would be inserted here.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)